![molecular formula C2H4INO B579411 IODOACETAMIDE, [1-14C] CAS No. 19333-30-3](/img/new.no-structure.jpg)
IODOACETAMIDE, [1-14C]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodoacetamide, [1-14C] is an organic compound with the chemical formula ICH2CONH2. It is a radiolabeled version of iodoacetamide, where the carbon atom in the acetamide group is replaced with the radioactive isotope carbon-14. This compound is widely used in biochemical research, particularly in the study of protein structure and function. It acts as an alkylating agent, reacting with thiol groups in cysteine residues to prevent the formation of disulfide bonds.
准备方法
Synthetic Routes and Reaction Conditions: Iodoacetamide can be synthesized by the reaction of iodoacetic acid with ammonia. The reaction typically involves the following steps:
Preparation of Iodoacetic Acid: Iodoacetic acid is prepared by the iodination of acetic acid using iodine and red phosphorus.
Formation of Iodoacetamide: Iodoacetic acid is then reacted with ammonia to form iodoacetamide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of iodoacetamide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Iodination: Iodination of acetic acid is carried out in large reactors with efficient mixing and temperature control.
Ammonolysis: The iodoacetic acid is then subjected to ammonolysis in large vessels, and the product is purified through crystallization and filtration techniques.
化学反应分析
Types of Reactions: Iodoacetamide primarily undergoes alkylation reactions with thiol groups in cysteine residues. It can also react with other nucleophilic groups such as amines, thioethers, and imidazoles under certain conditions.
Common Reagents and Conditions:
Alkylation: Iodoacetamide reacts with thiol groups in the presence of a slightly alkaline buffer (pH 8.0-8.5). Common reagents include ammonium bicarbonate and Tris(2-carboxyethyl)phosphine hydrochloride.
Substitution: It can undergo nucleophilic substitution reactions with amines and other nucleophiles under basic conditions.
Major Products:
S-Carboxyamidomethylcysteine: The primary product of the reaction with cysteine residues.
Other Alkylated Derivatives: Depending on the nucleophile, various alkylated derivatives can be formed.
科学研究应用
Iodoacetamide, [1-14C] is extensively used in scientific research due to its ability to label and modify proteins. Some key applications include:
Protein Structure and Function Studies: It is used to study the structure and function of proteins by preventing disulfide bond formation.
Enzyme Inhibition: It acts as an irreversible inhibitor of cysteine proteases by alkylating the catalytic cysteine residue.
Mass Spectrometry: It is used in peptide mapping and sequencing during mass spectrometry analysis.
Ubiquitin Studies: It is employed as an inhibitor of deubiquitinase enzymes, which are involved in the ubiquitin-proteasome pathway.
Cell Biology: It is used to inhibit glycolysis by targeting glyceraldehyde-3-phosphate dehydrogenase, affecting cellular metabolism.
作用机制
Iodoacetamide exerts its effects by alkylating thiol groups in cysteine residues. The alkylation reaction involves the formation of a covalent bond between the iodine atom in iodoacetamide and the sulfur atom in the thiol group. This prevents the formation of disulfide bonds and inhibits the activity of enzymes that rely on cysteine residues for their catalytic function. The primary molecular targets include cysteine proteases and enzymes involved in glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase.
相似化合物的比较
Iodoacetic Acid: Similar to iodoacetamide but contains a carboxylic acid group instead of an amide group. It also alkylates thiol groups but reacts more slowly.
Chloroacetamide: Contains a chlorine atom instead of iodine. It is less reactive compared to iodoacetamide.
Bromoacetamide: Contains a bromine atom instead of iodine. It has intermediate reactivity between chloroacetamide and iodoacetamide.
Uniqueness: Iodoacetamide is unique due to its high reactivity and specificity towards thiol groups. It reacts faster than iodoacetic acid and forms more stable derivatives compared to chloroacetamide and bromoacetamide. Its radiolabeled version, [1-14C], allows for precise tracking and quantification in biochemical studies, making it a valuable tool in research.
属性
CAS 编号 |
19333-30-3 |
|---|---|
分子式 |
C2H4INO |
分子量 |
186.957 |
IUPAC 名称 |
2-iodoacetamide |
InChI |
InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i2+2 |
InChI 键 |
PGLTVOMIXTUURA-HQMMCQRPSA-N |
SMILES |
C(C(=O)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


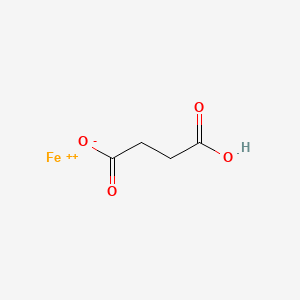
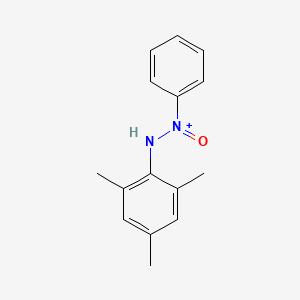
![(3S,10R,13S,14S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579332.png)
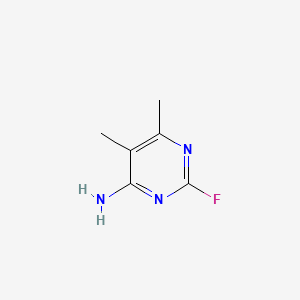
![[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene](/img/structure/B579335.png)
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B579338.png)
![1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene](/img/structure/B579339.png)
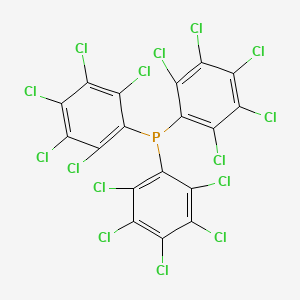
![2-(2-Chloro-ethoxy)-[1,3]dioxolane](/img/structure/B579345.png)
![(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B579347.png)
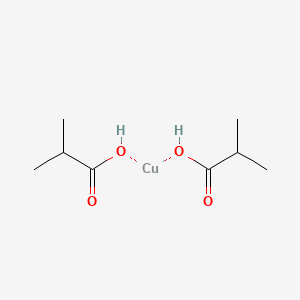
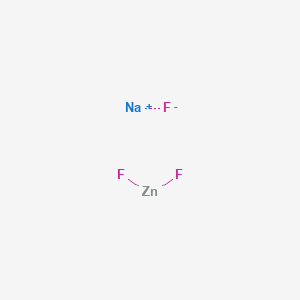
![(3R,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one](/img/structure/B579351.png)
